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Compound of Interest

4-Fluoro-1-iodo-2-
Compound Name:
methoxybenzene

Cat. No.: B2497414

An In-Depth Technical Guide to the Nomenclature, Synthesis, and Applications of 4-Fluoro-1-
iodo-2-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the aromatic compound 4-Fluoro-1-
iodo-2-methoxybenzene, designed for researchers, chemists, and professionals in drug
development. The primary focus is a detailed deconstruction of its IUPAC nomenclature,
elucidating the systematic rules that govern the naming of polysubstituted benzene derivatives.
Beyond nomenclature, this document delves into the compound's key physicochemical
properties, outlines a standard laboratory-scale synthesis protocol, and explores its emerging
applications in medicinal chemistry and material science. The guide aims to serve as a
practical reference, blending theoretical principles with actionable experimental insights.

Decoding the IUPAC Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic
framework for naming chemical compounds, ensuring that every distinct substance has a
unique and unambiguous name. The name "4-Fluoro-1-iodo-2-methoxybenzene" is derived
from a specific set of prioritization rules for substituents on a benzene ring.

Identifying the Parent Structure and Substituents

The parent structure is benzene. The substituents attached to this ring are:
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e Fluoro (-F)
e lodo (-I)

e Methoxy (-OCHs3)

The Principle of Lowest Locants

When multiple substituents are present, the numbering of the carbon atoms on the benzene
ring is assigned to give the substituents the lowest possible set of numbers, or "locants”.
However, when different types of substituents are present, certain functional groups are given
priority, which dictates the starting point (carbon 1) for numbering.

In the case of 4-Fluoro-1-iodo-2-methoxybenzene, the methoxy group (-OCHs) is part of an
ether functional group. While ethers do not have the highest priority compared to groups like
carboxylic acids or aldehydes, they are given precedence over alkyl halides in IUPAC
nomenclature for determining the numbering scheme of the benzene ring. When a methoxy
group is a substituent, the parent name can be designated as "anisole" (methoxybenzene).
However, for polysubstituted benzenes, it is often clearer to name it as a substituted benzene.

The numbering priority is determined by alphabetical order of the substituents when no single
functional group dictates the parent name (like phenol or aniline). The substituents are iodo,
fluoro, and methoxy.

Let's evaluate the numbering based on alphabetical priority:

e Fluoro

e lodo

o Methoxy

Assigning the locants to give the lowest possible numbers:

 Starting from Fluoro at C1: 1-Fluoro-4-iodo-2-methoxybenzene (Locants: 1, 2, 4)

o Starting from lodo at C1: 1-lodo-2-fluoro-5-methoxybenzene (Locants: 1, 2, 5)
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o Starting from Methoxy at C1: 1-Methoxy-2-iodo-5-fluorobenzene (Locants: 1, 2, 5)

Comparing the locant sets (1,2,4) versus (1,2,5), the set (1,2,4) is lower. Therefore, the
substituents are located at positions 1, 2, and 4.

Final Assembly of the Name

Once the locants are assigned, the substituents are listed in alphabetical order, not in the order
of their locant numbers.

e Fluoro
e |odo
o Methoxy

Therefore, the correct IUPAC name is constructed as: 4-Fluoro-1-iodo-2-methoxybenzene.

Physicochemical Properties

Understanding the physical and chemical properties of 4-Fluoro-1-iodo-2-methoxybenzene is
crucial for its handling, storage, and application in experimental settings.

Property Value

Molecular Formula C7HsFIO

Molecular Weight 268.03 g/mol

Appearance Off-white to yellow solid or crystalline powder

Melting Point 48-52 °C

Boiling Point Approx. 257.5 °C at 760 mmHg

Solubility I-nsoluble in water; soluble ir-1 organic solvents
like ethanol, acetone, and dichloromethane

CAS Number 179898-63-6
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Synthesis Protocol: lodination of 3-Fluoroanisole

A common synthetic route to 4-Fluoro-1-iodo-2-methoxybenzene involves the electrophilic
iodination of 3-fluoroanisole. The methoxy group is an ortho-, para-directing activator, while the
fluoro group is an ortho-, para-directing deactivator. The directing effects of both substituents
guide the incoming iodine electrophile.

Materials and Reagents

e 3-Fluoroanisole

e N-lodosuccinimide (NIS)

o Acetonitrile (CHsCN)

» Trifluoroacetic acid (TFA)

o Sodium thiosulfate (Na2S203) solution

o Saturated sodium bicarbonate (NaHCO3) solution
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)
e Dichloromethane (DCM)

» Round-bottom flask

o Magnetic stirrer

e Separatory funnel

Rotary evaporator

Step-by-Step Procedure

e Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-fluoroanisole (1.0 eq) in
acetonitrile (20 mL).
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» Addition of Reagents: To the stirred solution, add N-lodosuccinimide (NIS) (1.1 eq).

e [Initiation: Slowly add trifluoroacetic acid (TFA) (0.1 eq) to the mixture. The TFA acts as a
catalyst to generate a more potent electrophilic iodine species.

» Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the
progress of the reaction by Thin Layer Chromatography (TLC).

o Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory
funnel containing 50 mL of dichloromethane and 50 mL of 10% aqueous sodium thiosulfate
solution to quench any unreacted iodine.

o Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 50
mL of saturated sodium bicarbonate solution and 50 mL of brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator.

 Purification: The crude product can be purified by column chromatography on silica gel using
a hexane/ethyl acetate gradient to yield pure 4-Fluoro-1-iodo-2-methoxybenzene.

Synthesis Workflow Diagram
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Click to download full resolution via product page
Caption: Workflow for the synthesis of 4-Fluoro-1-iodo-2-methoxybenzene.

Applications in Research and Development

Halogenated aromatic compounds are fundamental building blocks in organic synthesis,
particularly in the development of pharmaceuticals and advanced materials. 4-Fluoro-1-iodo-
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2-methoxybenzene serves as a versatile intermediate.

e Cross-Coupling Reactions: The iodo group is an excellent leaving group in various
palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira
couplings. This allows for the introduction of complex carbon skeletons at the 1-position of
the ring.

o Medicinal Chemistry: The fluoro- and methoxy- substituted benzene motif is present in
numerous biologically active molecules. The fluorine atom can enhance metabolic stability
and binding affinity, while the methoxy group can modulate solubility and electronic
properties. This compound is a valuable scaffold for synthesizing novel drug candidates.

o Material Science: Aryl iodides are also used in the synthesis of polymers and organic
electronic materials. The specific substitution pattern of this molecule can be exploited to
fine-tune the electronic and physical properties of resulting materials.

Conclusion

The IUPAC name 4-Fluoro-1-iodo-2-methoxybenzene is a precise descriptor derived from a
logical application of nomenclature rules based on substituent priority and the principle of
lowest locants. Beyond its name, this compound is a valuable synthetic intermediate, with its
utility rooted in the distinct reactivity of its iodo and fluoro substituents. Its role in facilitating
complex molecular constructions through cross-coupling reactions underscores its importance
for professionals in drug discovery and material science. The synthesis protocol provided
herein offers a reliable method for its laboratory-scale preparation, enabling further research
into its potential applications.

« To cite this document: BenchChem. [4-Fluoro-1-iodo-2-methoxybenzene IUPAC name].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2497414#4-fluoro-1-iodo-2-methoxybenzene-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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